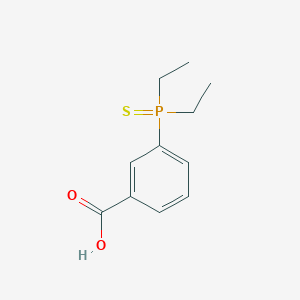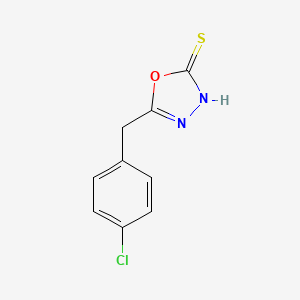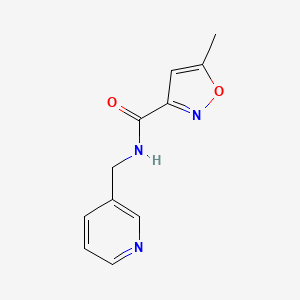![molecular formula C20H16N2O3 B5888583 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide, also known as DMBF, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DMBF belongs to the family of benzoxazole derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been shown to possess a range of biochemical and physiological effects. For example, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types, including macrophages and synoviocytes. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has also been shown to inhibit the proliferation and migration of cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been shown to possess antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has several advantages for lab experiments, including its high purity and stability, and its ability to selectively target specific enzymes and signaling pathways. However, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide in scientific research. For example, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide could be used as a fluorescent probe for the detection of other metal ions, such as iron and magnesium, in biological systems. Additionally, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide could be used as a ligand for the development of MOFs with enhanced gas storage and separation properties. Finally, further studies are needed to elucidate the mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide and its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Synthesis Methods
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide involves the reaction between 5,6-dimethyl-2-aminobenzoxazole and 3-(2-furyl)acryloyl chloride in the presence of a base, such as triethylamine. The reaction yields N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide as a white crystalline solid with a melting point of 196-198°C. The purity of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been widely used in scientific research due to its unique chemical properties. It has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. Additionally, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been used as a ligand for the development of metal-organic frameworks (MOFs) for various applications, including gas storage and separation, catalysis, and drug delivery.
properties
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-12-9-16-18(10-13(12)2)25-20(22-16)14-5-3-6-15(11-14)21-19(23)17-7-4-8-24-17/h3-11H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWQESIAEAEZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5888509.png)

![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)
![2-({[(2-phenylethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5888587.png)

